Ethyl 2-methoxy-4-(trifluoromethyl)benzoate
Description
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate is a benzoate ester derivative featuring a methoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring, with an ethyl ester moiety. This compound is of interest in organic synthesis and materials science due to the unique electronic and steric effects imparted by its substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electron-donating resonance effects, influencing reactivity . Potential applications include pharmaceutical intermediates, agrochemicals, or photoinitiators in polymer chemistry, given the demonstrated utility of similar trifluoromethylated benzoates .
Properties
IUPAC Name |
ethyl 2-methoxy-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-10(15)8-5-4-7(11(12,13)14)6-9(8)16-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKSADHUBOYOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 2-methoxy-4-(trifluoromethyl)benzoic acid is reacted with an ethyl halide in the presence of a palladium catalyst. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and automated systems ensures high efficiency and consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 2-methoxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate features a trifluoromethyl group that enhances its lipophilicity and reactivity. The presence of the methoxy group further influences its chemical behavior, making it suitable for various applications in organic synthesis and biological studies.
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate the development of pharmaceuticals and agrochemicals.
- Reactivity : It can undergo various chemical reactions, including nucleophilic substitutions and reductions, making it valuable for synthetic chemists.
2. Biology
- Biochemical Studies : this compound is utilized to investigate enzyme-substrate interactions and metabolic pathways. Its ability to penetrate biological membranes allows for effective cellular studies.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
3. Industry
- Production of Specialty Chemicals : This compound is used in the manufacturing of specialty chemicals with specific properties, including enhanced thermal stability and resistance to degradation.
Pharmacokinetics
The pharmacokinetic profile suggests rapid absorption and metabolism in vivo. Studies indicate that hydrolysis products exhibit varying degrees of biological activity based on their interactions with cellular targets.
Case Studies
- In Vivo Efficacy : A study evaluated the efficacy of this compound in mouse models infected with Mycobacterium tuberculosis. While initial results indicated tolerability at doses up to 200 mg/kg, the compound did not significantly reduce lung burdens compared to standard treatments like rifampin.
- Antimicrobial Testing : In experiments assessing antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-methoxy-4-(trifluoromethyl)benzoate with six structurally related esters, focusing on substituent effects, physicochemical properties, and functional performance.
Ethyl 4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-Carboxylate
- Structure : Replaces the benzene ring with a thiazole heterocycle; retains the trifluoromethyl group but introduces a methyl substituent at the 4-position.
- Synthesis : Synthesized via condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate, followed by neutralization and recrystallization .
- This may reduce lipophilicity compared to the purely aromatic benzoate analog. Applications likely diverge toward heterocyclic pharmaceuticals or ligands in coordination chemistry.
Ethyl 4-(Dimethylamino)Benzoate
- Structure: Features a dimethylamino (-N(CH₃)₂) group at the 4-position instead of trifluoromethyl.
- Reactivity: Demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate-based analogs. The dimethylamino group acts as an electron donor, accelerating free-radical polymerization, whereas the trifluoromethyl group in the target compound would likely retard such processes due to its electron-withdrawing nature .
- Applications : Preferred in dental resins for superior degree of conversion and mechanical properties .
Ethyl Benzoate
- Structure : The simplest analog, lacking substituents on the aromatic ring.
- Physicochemical Properties : Lower molecular weight (C₉H₁₀O₂ vs. C₁₁H₁₁F₃O₃) results in higher volatility and lower boiling point. The absence of electron-withdrawing groups makes it less stable under acidic or oxidative conditions compared to trifluoromethylated derivatives .
- Applications : Primarily used as a flavoring agent or solvent, contrasting with the specialized roles of substituted benzoates in advanced materials .
Ethyl 2-Amino-3,5-Difluoro-4-Methoxybenzoate
- Structure: Adds amino (-NH₂) and difluoro (-F₂) groups at the 3,5-positions alongside the 4-methoxy group.
- The difluoro substituents enhance electronegativity and may improve binding affinity in bioactive molecules .
- Applications: Likely serves as a precursor for fluorinated pharmaceuticals or agrochemicals, leveraging the amino group for further functionalization .
Ethyl 2-Ethyl-5-Iodobenzoate
- Structure : Substitutes the 2-methoxy and 4-trifluoromethyl groups with ethyl and iodine at the 2- and 5-positions, respectively.
- Applications : Useful in radiopharmaceuticals or as a heavy-atom derivative in crystallography .
Ethyl 2-{5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitrobenzoyloxy}Propanoate
- Structure: A complex ester with a nitro (-NO₂) group, chloro-trifluoromethyl-phenoxy substituent, and a propionate side chain.
- Reactivity: The nitro group strongly deactivates the aromatic ring, directing electrophilic attacks to specific positions. The chloro-trifluoromethyl-phenoxy moiety enhances hydrophobicity and UV stability .
- Applications : Likely employed in herbicides or pesticides, leveraging the trifluoromethyl group’s resistance to metabolic degradation .
Biological Activity
Ethyl 2-methoxy-4-(trifluoromethyl)benzoate is an organic compound with notable biological activities, primarily due to its unique chemical structure, which includes a trifluoromethyl group that enhances its lipophilicity and potential interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in scientific research.
Chemical Structure and Properties
This compound has the following chemical formula: . The presence of the trifluoromethyl group () significantly influences its chemical behavior, making it more reactive and enhancing its ability to penetrate biological membranes.
Target Interaction
The compound primarily interacts with various enzymes and receptors within biological systems. The trifluoromethyl group increases the compound's lipophilicity, facilitating its cellular uptake and subsequent interaction with molecular targets.
Mode of Action
Upon entering cells, this compound undergoes hydrolysis, catalyzed by esterases, leading to the release of biologically active metabolites. These metabolites can participate in various biochemical pathways, influencing cellular processes such as enzyme activity modulation and receptor signaling .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is rapidly absorbed and metabolized in vivo. Studies indicate that the hydrolysis products have varying degrees of biological activity, which depend on their specific interactions with cellular targets .
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain analogs have been tested against various bacterial strains and demonstrated efficacy in inhibiting growth.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The structure-activity relationship (SAR) studies highlight how modifications to the compound can enhance its anticancer efficacy .
Case Studies
- In Vivo Efficacy : A study evaluated the efficacy of this compound in mouse models infected with Mycobacterium tuberculosis. While initial results indicated tolerability at doses up to 200 mg/kg, the compound did not significantly reduce lung burdens compared to standard treatments like rifampin .
- Antimicrobial Testing : In a series of experiments assessing antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-methyl-4-(trifluoromethyl)benzoate | Methyl group instead of methoxy | Varying reactivity; less potent in anticancer assays |
| Ethyl 4-(trifluoromethyl)benzoate | Lacks methoxy group | Reduced solubility; lower interaction with biological targets |
| 2-Methoxy-4-(trifluoromethyl)benzoic acid | Carboxylic acid derivative | Enhanced solubility; different metabolic pathways |
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 2-methoxy-4-(trifluoromethyl)benzoate to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification, trifluoromethylation, and methoxy group introduction. Key steps include:
- Reagent Selection : Use fluorinating agents (e.g., Ruppert-Prakash reagent) for trifluoromethylation under anhydrous conditions to minimize side reactions.
- Temperature Control : Maintain low temperatures (~0–5°C) during electrophilic substitution to prevent decomposition of reactive intermediates .
- Purification : Employ column chromatography with gradients of hexane/ethyl acetate (4:1 to 2:1) to separate by-products. Monitor reaction progress via TLC using chloroform-ethyl acetate (2:1) as eluent .
Q. How do the functional groups (ester, methoxy, trifluoromethyl) influence the compound’s chemical reactivity and stability?
- Methodological Answer :
- Ester Group : Enhances solubility in organic solvents but is prone to hydrolysis under acidic/basic conditions. Stabilize by storing in anhydrous environments.
- Trifluoromethyl Group : Electron-withdrawing effect increases electrophilicity of the aromatic ring, directing substitution reactions to specific positions. Stability under thermal stress is confirmed via differential scanning calorimetry (DSC) .
- Methoxy Group : Ortho/para-directing; enhances resonance stabilization but may compete with trifluoromethyl in regioselective reactions. Comparative studies with analogs (e.g., 2-methoxy vs. 4-methoxy derivatives) reveal distinct reactivity patterns .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies methoxy (δ 3.8–4.0 ppm) and ethyl ester (δ 1.3–1.5 ppm for CH, δ 4.2–4.4 ppm for CH). NMR confirms trifluoromethyl at δ -60 to -65 ppm.
- IR : C=O stretch (ester) at ~1720 cm, C-O-C (methoxy) at ~1250 cm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H] at m/z 288.0743 (calculated for CHFO) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic effects of the trifluoromethyl group on reaction pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The trifluoromethyl group lowers the LUMO energy, favoring nucleophilic attack at the para position.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Compare with non-fluorinated analogs to quantify fluorine’s role .
- Solvent Modeling : COSMO-RS simulations assess solvation effects on reaction kinetics, critical for optimizing solvent systems in synthesis .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Data Validation : Use SHELXL for refinement; apply R/wR convergence criteria (<5% discrepancy). Address twinning or disorder via PLATON’s ADDSYM algorithm .
- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve ambiguities in trifluoromethyl group orientation.
- Comparative Analysis : Cross-validate with powder XRD to detect polymorphic variations .
Q. How can reaction intermediates and by-products be identified and quantified during synthesis?
- Methodological Answer :
- LC-MS/MS : Couple reverse-phase HPLC (C18 column, acetonitrile/water gradient) with tandem MS to detect intermediates (e.g., benzoic acid derivatives).
- In Situ Monitoring : Use ReactIR to track carbonyl stretching frequencies in real-time, identifying transient species like acylium ions .
- Isolation Techniques : Preparative TLC or centrifugal partition chromatography (CPC) isolates by-products for structural elucidation via 2D NMR (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
